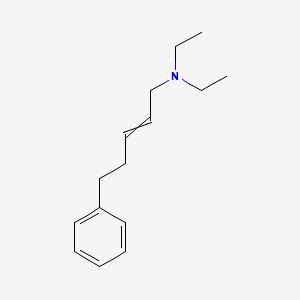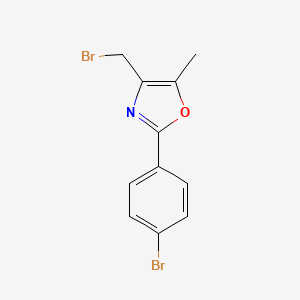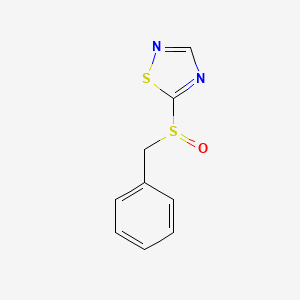
2,2',2''-Nitrilotris(5-iodophenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-hydroxy-4-iodophenyl)amine is an organic compound characterized by the presence of three 2-hydroxy-4-iodophenyl groups attached to a central nitrogen atom. This compound is notable for its unique structural features, which include iodine atoms and hydroxyl groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-hydroxy-4-iodophenyl)amine typically involves the reaction of 2-hydroxy-4-iodoaniline with a suitable amine precursor under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts and boron reagents to form carbon-nitrogen bonds . The reaction conditions often include the use of solvents like toluene or ethanol, and bases such as potassium carbonate.
Industrial Production Methods: Industrial production of Tris(2-hydroxy-4-iodophenyl)amine may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(2-hydroxy-4-iodophenyl)amine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form corresponding phenylamines.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Phenylamines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Tris(2-hydroxy-4-iodophenyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of Tris(2-hydroxy-4-iodophenyl)amine involves its interaction with molecular targets through its hydroxyl and iodine groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules. The compound’s ability to undergo oxidation and reduction reactions plays a crucial role in its biological activity, influencing pathways related to oxidative stress and cellular signaling .
Comparaison Avec Des Composés Similaires
Tris(4-iodophenyl)amine: Similar structure but lacks hydroxyl groups.
Tris(4-bromophenyl)amine: Contains bromine instead of iodine.
Tris(4-nitrophenyl)amine: Contains nitro groups instead of hydroxyl and iodine groups.
Uniqueness: Tris(2-hydroxy-4-iodophenyl)amine is unique due to the presence of both hydroxyl and iodine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
831220-48-5 |
|---|---|
Formule moléculaire |
C18H12I3NO3 |
Poids moléculaire |
671.0 g/mol |
Nom IUPAC |
2-(2-hydroxy-N-(2-hydroxy-4-iodophenyl)-4-iodoanilino)-5-iodophenol |
InChI |
InChI=1S/C18H12I3NO3/c19-10-1-4-13(16(23)7-10)22(14-5-2-11(20)8-17(14)24)15-6-3-12(21)9-18(15)25/h1-9,23-25H |
Clé InChI |
DZFSMPGBWLGHGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1I)O)N(C2=C(C=C(C=C2)I)O)C3=C(C=C(C=C3)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Phenylpiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone](/img/structure/B14199833.png)

![3-(2-Ethoxyethyl)-7-(prop-2-EN-1-YL)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14199848.png)

![3-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)imidazolidine-2,4-dione](/img/structure/B14199856.png)
![4-{5-[2-(Thiophen-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14199857.png)



![Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate](/img/structure/B14199886.png)


![5-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14199909.png)

